1-(2-Trifluoromethylphenyl)piperazine
Overview
Description
1-(2-Trifluoromethylphenyl)piperazine, also known as this compound, is a useful research compound. Its molecular formula is C11H13F3N2 and its molecular weight is 230.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Serotonin Agonist Properties : This compound stimulates the release of corticotropin-releasing factor and arginine vasopressin in the hypothalamus, promoting adrenocorticotropin release from the anterior pituitary. This effect was highlighted in a study on its influence on corticotropin-releasing factor and arginine vasopressin in rat hypothalamic nuclei (Hashimoto et al., 1982).
Effect on Serotonin Turnover : The compound acts as a serotonin receptor agonist in rat brain, decreasing serotonin turnover and affecting serotonin binding to membranes (Fuller et al., 1978).
Potential Antidepressant and Antianxiety Applications : Novel derivatives of this compound have shown significant antidepressant and antianxiety activity, suggesting its potential in treating these disorders (Kumar et al., 2017).
Use in Drug Abuse : Piperazine derivatives, including 1-(2-Trifluoromethylphenyl)piperazine, have been identified as potential designer drugs-of-abuse. Their detection and identification in forensic toxicological case studies are crucial (de Boer et al., 2001).
Anticancer Potential : Certain derivatives have shown promising antiproliferative activity against MCF-7 breast cancer cells, indicating potential as anticancer drugs (Yurttaş et al., 2014).
Detection and Analysis : Advanced analytical methods such as GC/MS and LC/MS are used to detect and identify this compound in various biological samples, which is crucial for both clinical and forensic applications (Chang et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is structurally categorized as a piperazine , a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Mode of Action
As a piperazine derivative, it may interact with various receptors or enzymes in the body, leading to a range of potential effects .
Pharmacokinetics
The compound is a liquid at 20 degrees Celsius and should be stored under inert gas .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(2-Trifluoromethylphenyl)piperazine . For instance, exposure to air should be avoided as it may affect the stability of the compound .
Biochemical Analysis
Biochemical Properties
It is known that it has affinity for various serotonin receptors, including 5-HT 1A, 5-HT 1B, 5-HT 1D, 5-HT 2A, and 5-HT 2C . It functions as a full agonist at all these sites except the 5-HT 2A receptor, where it acts as a weak partial agonist or antagonist . It also binds to the serotonin transporter (SERT) and evokes the release of serotonin .
Cellular Effects
The cellular effects of 1-(2-Trifluoromethylphenyl)piperazine are largely due to its interactions with serotonin receptors and the SERT. By binding to these sites, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, particularly serotonin receptors and the SERT It can inhibit or activate enzymes, and cause changes in gene expression
Metabolic Pathways
It is known to be metabolized in the liver by enzymes such as CYP2D6, CYP1A2, and CYP3A4 .
Properties
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)9-3-1-2-4-10(9)16-7-5-15-6-8-16/h1-4,15H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUBMIDXJRGARE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40980493 | |
Record name | 1-[2-(Trifluoromethyl)phenyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40980493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63854-31-9 | |
Record name | 1-[2-(Trifluoromethyl)phenyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63854-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-(Trifluoromethyl)phenyl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063854319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[2-(Trifluoromethyl)phenyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40980493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[2-(trifluoromethyl)phenyl]piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.632 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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